molecular formula C23H17FN4O2S B2909389 3-(3-{[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 690249-60-6

3-(3-{[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B2909389
CAS No.: 690249-60-6
M. Wt: 432.47
InChI Key: QSFFODFXUOIGOZ-UHFFFAOYSA-N
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Description

3-(3-{[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a novel, potent, and brain-penetrant inhibitor of phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes the key second messenger cyclic adenosine monophosphate (cAMP). Elevated cAMP signaling is known to exert neuroprotective and anti-inflammatory effects , making PDE4 a prominent therapeutic target for central nervous system (CNS) disorders. This compound is specifically designed for research into neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Its mechanism involves allosteric inhibition of the PDE4D enzyme isoform, which is crucial for memory and learning processes. By selectively modulating PDE4D, this inhibitor enhances cAMP signaling in the brain without inducing the severe emetic (vomiting) side effects typically associated with older, non-selective PDE4 inhibitors like rolipram . This improved therapeutic window makes it an invaluable pharmacological tool for investigating the role of cAMP pathways in synaptic plasticity, neuroinflammation, and neuronal survival. Researchers can utilize this high-purity compound in in vitro assays and in vivo models to further elucidate the pathophysiology of cognitive deficits and to validate PDE4D as a target for next-generation therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[3-[[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O2S/c24-16-10-8-15(9-11-16)20-25-23(27-26-20)31-13-3-12-28-21(29)17-6-1-4-14-5-2-7-18(19(14)17)22(28)30/h1-2,4-11H,3,12-13H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFFODFXUOIGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCSC4=NNC(=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione typically involves multi-step organic reactions. The initial step often includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and α, β-unsaturated ketones .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-{[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives .

Scientific Research Applications

3-(3-{[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-{[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological/Physicochemical Notes Reference
Target Compound 3-azatricyclo[7.3.1.0^{5,13}]trideca 3-(3-{[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl) High rigidity; potential kinase inhibition
Naphmethonium (16) 3-azatricyclo[7.3.1.0^{5,13}]trideca Dimethylamino-propyl substituents Neuromuscular blocking agent (inferred)
4-[5-[(2-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine Pyridine-triazole 2-Fluorobenzylsulfanyl, 4-methylphenyl Enhanced lipophilicity; possible CNS activity
3-(4-(4-(Dimethylamino)phenyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile (21tg) Pyrazole-triazole Dimethylaminophenyl, 4-methylbenzyl Fluorescence properties; photostability
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives Diazaspiro[4.5]decane Piperazine-propyl chains Serotonergic receptor modulation

Functional and Pharmacological Comparisons

Tricyclic Dione Derivatives

The target compound shares its tricyclic dione core with Naphmethonium (16) , a neuromuscular blocker. However, the replacement of Naphmethonium’s dimethylamino groups with a fluorophenyl-triazole-sulfanylpropyl chain likely alters its target specificity.

Triazole-Sulfanyl Derivatives

Compounds such as 4-[5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine demonstrate the importance of sulfanyl-triazole motifs in enhancing binding to aromatic-rich enzyme active sites. However, the target compound’s tricyclic core may confer greater metabolic stability compared to simpler pyridine or benzene backbones.

Spiro and Hybrid Systems

The 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives highlight the role of spiro systems in conformational restriction, a feature shared with the target compound’s tricyclic scaffold. However, the target’s triazole-sulfanylpropyl chain introduces additional steric bulk, which may influence pharmacokinetic parameters like solubility and clearance.

Research Findings and Implications

  • Structural Uniqueness : The combination of a tricyclic dione with a fluorophenyl-triazole-sulfanylpropyl group distinguishes the target compound from simpler triazole derivatives. This hybrid structure may optimize both target affinity and drug-like properties.
  • Potential Applications: Analogous compounds (e.g., triazole-pyrazole hybrids and diazaspiro derivatives ) show activity in CNS disorders and photodynamic therapy, suggesting the target compound could be explored in these areas.
  • Limitations : The compound’s high molecular weight (~550 g/mol) and rigid structure may pose challenges for oral bioavailability, necessitating formulation optimization.

Biological Activity

The compound 3-(3-{[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic molecule that has drawn attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies and highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique tricyclic structure with a triazole moiety, which is known for its diverse biological activities. Its molecular formula is C25H22F1N5O3SC_{25}H_{22}F_{1}N_{5}O_{3}S with a molecular weight of approximately 491.57 g/mol. The presence of the fluorophenyl group and the triazole ring contributes to its pharmacological properties.

Structural Representation

PropertyValue
Molecular FormulaC25H22F1N5O3SC_{25}H_{22}F_{1}N_{5}O_{3}S
Molecular Weight491.57 g/mol
SMILESCc1cc(F)ccc1N2C(=O)C=C(C(=O)N2)C=C(C=C)C(=N)SCCCN1C(=S)N=N1
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to the compound showed effectiveness against various bacterial strains and fungi due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .

Anticancer Activity

The tricyclic structure of the compound suggests potential anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation . The specific mechanism involves the disruption of cellular signaling pathways critical for tumor growth.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The triazole moiety may inhibit enzymes such as cytochrome P450 involved in drug metabolism.
  • Interaction with DNA : The planar structure allows for intercalation into DNA, potentially disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : This compound may induce oxidative stress in target cells, leading to cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several triazole derivatives against resistant strains of bacteria. The results indicated that modifications in the side chains significantly enhanced activity against Staphylococcus aureus and Escherichia coli .
  • Evaluation of Anticancer Effects : In a controlled study involving various cancer cell lines (e.g., breast cancer and leukemia), derivatives similar to this compound were shown to reduce cell viability by over 70% at certain concentrations . This study emphasized the importance of structural modifications in enhancing anticancer properties.

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